molecular formula C10H17ClN2O2S2 B3228017 (1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride CAS No. 1261235-96-4

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride

Cat. No.: B3228017
CAS No.: 1261235-96-4
M. Wt: 296.8 g/mol
InChI Key: RGWWQVKAGICTAW-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a piperidine ring

Properties

IUPAC Name

(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-1-2-6-12(9)16(13,14)10-5-3-7-15-10;/h3,5,7,9H,1-2,4,6,8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWWQVKAGICTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-96-4
Record name 2-Piperidinemethanamine, 1-(2-thienylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is unique due to its specific combination of a thiophene ring, a sulfonyl group, and a piperidine ring.

Biological Activity

(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride is a compound belonging to the class of piperidine derivatives, characterized by its unique structure that includes a thiophene ring and a sulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C10H16N2O2S2·HCl, with a molecular weight of 271.34 g/mol. The compound's IUPAC name is (1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine hydrochloride, and its CAS number is 1261235-96-4. The compound exhibits various chemical properties that are relevant to its biological activity.

PropertyValue
Molecular FormulaC10H16N2O2S2·HCl
Molecular Weight271.34 g/mol
CAS Number1261235-96-4
IUPAC Name(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanamine hydrochloride

The biological activity of this compound primarily involves its role as an inhibitor of lysyl oxidase (LOX) , an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX has been linked to reduced tumor growth and metastasis, making this compound a candidate for cancer treatment research.

Enzyme Inhibition

Research indicates that this compound effectively inhibits LOX activity. This inhibition can lead to decreased extracellular matrix remodeling, which is significant in cancer progression. Studies have demonstrated that compounds with similar structures exhibit promising inhibitory effects on LOX, suggesting a potential therapeutic application in oncology .

Anti-inflammatory Effects

In addition to its role as a LOX inhibitor, this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines and nitric oxide in cell models, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

  • Inhibition of Tumor Growth : A study demonstrated that compounds similar to this piperidine derivative significantly inhibited tumor growth in animal models by targeting LOX activity, supporting the hypothesis that this compound could serve as a therapeutic agent in cancer treatment.
  • Cytotoxicity Assessment : In cytotoxicity assays conducted on various cell lines, it was found that while some related compounds showed cytotoxic effects at higher concentrations, this compound maintained cell viability at lower concentrations, suggesting a favorable safety profile for further development .
  • Anti-inflammatory Activity : Compounds derived from similar piperidine frameworks have shown significant reductions in inflammatory markers in microglial cells, indicating that this class of compounds may be effective in managing neuroinflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectReference
LOX InhibitionDecreased tumor growth
Anti-inflammatoryReduced cytokine production
CytotoxicityMaintained cell viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride
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(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)methanamine hydrochloride

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